Cyclobutyl(p-tolyl)methanamine hydrochloride

Description

Chemical Identity and Nomenclature

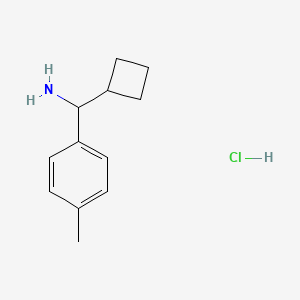

Cyclobutyl(p-tolyl)methanamine hydrochloride is formally identified by the Chemical Abstracts Service registry number 1864060-30-9, establishing its unique chemical identity within the global chemical database. The compound possesses the molecular formula C₁₂H₁₈ClN and exhibits a molecular weight of 211.73 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as cyclobutyl-(4-methylphenyl)methanamine hydrochloride. Alternative nomenclature systems recognize this molecule through various synonyms, including cyclobutyl(p-tolyl)methanamine hydrochloride and the commercial identifiers AKOS026747844 and CS-0448993.

The structural designation reflects the compound's modular architecture, consisting of three primary components: a cyclobutyl ring system, a p-tolyl (4-methylphenyl) aromatic group, and a methanamine functional group, all consolidated into a hydrochloride salt form. The Simplified Molecular Input Line Entry System representation of the compound is documented as CC1=CC=C(C=C1)C(C2CCC2)N.Cl, providing a standardized linear notation for computational and database applications. The compound's three-dimensional structure can be characterized through its International Chemical Identifier, recorded as InChI=1S/C12H17N.ClH/c1-9-5-7-11(8-6-9)12(13)10-3-2-4-10;/h5-8,10,12H,2-4,13H2,1H3;1H.

The stereochemical considerations of cyclobutyl(p-tolyl)methanamine hydrochloride involve the potential for configurational isomerism at the benzylic carbon center, where the amine functionality is attached. The compound exists as a racemic mixture under standard synthetic conditions, though enantioselective synthetic approaches could potentially provide access to individual enantiomers. The cyclobutyl ring itself adopts a puckered conformation, deviating from planarity to minimize ring strain, with typical puckering angles for cyclobutane systems measuring approximately 15.5 degrees from planarity.

Historical Context and Discovery

The development of cyclobutyl(p-tolyl)methanamine hydrochloride emerges within the broader historical context of cyclobutane chemistry evolution in organic synthesis and medicinal chemistry applications. The compound's creation date is documented in chemical databases as November 9, 2014, with subsequent modifications recorded through May 24, 2025, indicating ongoing research interest and potential synthetic developments. This timeline positions the compound within the contemporary era of cyclobutane utilization in pharmaceutical research, which has experienced significant growth since the early 2000s.

The historical significance of cyclobutane-containing compounds in medicinal chemistry has evolved substantially over the past two decades. Research indicates that cyclobutanes are increasingly employed in medicinal chemistry applications, with important characteristics including unique puckered structures, longer carbon-carbon bond lengths, increased carbon-carbon pi-character, and relative chemical inertness despite the highly strained carbocyclic nature. The systematic exploration of cyclobutane derivatives gained momentum as synthetic methodologies improved and commercial availability expanded, allowing for more facile incorporation of these structural motifs in small-molecule drug candidates.

The broader context of cyclobutyl amine derivatives in pharmaceutical research demonstrates their utility across multiple therapeutic areas. Patent literature from the 2000s reveals extensive exploration of benzothiazole cyclobutyl amine derivatives, indicating the recognized potential of cyclobutyl-containing amines in drug development. Similarly, patent documentation from pharmaceutical companies has consistently featured cyclobutyl amine structures across various therapeutic targets, suggesting sustained industrial interest in this chemical class.

The emergence of cyclobutyl(p-tolyl)methanamine hydrochloride specifically reflects the medicinal chemistry strategy of combining rigid cyclobutyl groups with aromatic systems to achieve favorable pharmacological properties. This approach aligns with established medicinal chemistry principles where cyclobutanes serve multiple functions: preventing cis/trans isomerization by replacing alkenes, replacing larger cyclic systems, increasing metabolic stability, directing key pharmacophore groups, inducing conformational restriction, reducing planarity, serving as aryl isosteres, and filling hydrophobic pockets in protein binding sites.

The historical development of synthetic approaches to cyclobutyl-containing compounds has been facilitated by advances in catalytic methodologies. Research published in 2008 demonstrated efficient palladium-catalyzed carbon-hydrogen activation systems for synthesizing benzocyclobutenes, establishing foundational methodologies that could be adapted for cyclobutyl amine synthesis. More recent developments in 2024 have showcased rhodium-catalyzed annulation reactions involving bicyclo[1.1.0]butyl-substituted compounds, indicating continued innovation in cyclobutane synthetic chemistry.

Significance in Organic and Medicinal Chemistry

The significance of cyclobutyl(p-tolyl)methanamine hydrochloride in organic and medicinal chemistry stems from its embodiment of several key structural features that are highly valued in contemporary drug design and chemical synthesis. The compound represents an important example of how cyclobutane rings can be strategically incorporated into molecular frameworks to achieve specific physicochemical and biological properties. Research demonstrates that cyclobutanes possess unique three-dimensional characteristics that open opportunities for distinctive applications in medicinal chemistry, with improved synthetic methods and commercial availability now allowing for more facile incorporation of this structural motif in small-molecule drug candidates.

The medicinal chemistry significance of cyclobutyl-containing compounds has been extensively documented across multiple therapeutic areas. Current pharmaceutical research indicates that at least 39 preclinical and clinical drug candidates contain cyclobutane rings, spanning diverse disease areas including oncology, autoimmune disorders, and metabolic diseases. The cyclobutyl group's utility in drug design arises from its ability to conformationally restrict molecular structures, potentially enhancing binding affinity by minimizing the entropic penalty of protein-ligand binding and improving cellular permeability.

Specific applications of cyclobutyl amine derivatives in medicinal chemistry demonstrate their versatility across therapeutic targets. Research has identified cyclobutyl amines as potent protein kinase C-theta inhibitors, with compounds showing significant biological activity in cellular assays. Additionally, cyclobutyl-containing molecules have been successfully employed in cancer research, where they serve as inhibitors of various oncogenic proteins and demonstrate improved metabolic stability compared to their non-cyclobutyl analogs.

The synthetic significance of cyclobutyl(p-tolyl)methanamine hydrochloride extends to its potential utility as a building block in organic synthesis. The compound's structure provides multiple reactive sites for further chemical modification, including the amine functionality for amide formation, alkylation reactions, and reductive amination processes. The aromatic p-tolyl group offers opportunities for electrophilic aromatic substitution reactions, while the cyclobutyl ring can undergo ring-opening reactions under appropriate conditions. These synthetic possibilities position the compound as a valuable intermediate for accessing more complex molecular structures.

The compound's significance is further enhanced by its representation of successful integration between rigid cyclobutyl groups and aromatic systems. This structural combination addresses key challenges in medicinal chemistry, including metabolic stability enhancement and conformational control. Research indicates that cyclobutyl groups can effectively replace flexible alkyl chains to provide rigid, constrained alternatives that may enhance metabolic stability and pharmacokinetic profiles of drug molecules. The incorporation of aromatic p-tolyl groups provides additional opportunities for optimizing lipophilicity, protein binding interactions, and overall drug-like properties.

Current research trends indicate growing interest in cyclobutane chemistry within both academic and industrial settings. The development of novel synthetic methodologies for cyclobutane construction, including photocycloaddition routes and metal-catalyzed approaches, continues to expand the accessible chemical space for cyclobutyl-containing molecules. This ongoing methodological development supports the continued exploration of compounds like cyclobutyl(p-tolyl)methanamine hydrochloride and related structures in pharmaceutical research.

The broader implications of cyclobutyl(p-tolyl)methanamine hydrochloride research extend to fundamental understanding of structure-activity relationships in medicinal chemistry. The compound serves as a representative example of how strategic incorporation of strained ring systems can influence molecular properties and biological activity. This understanding contributes to the development of design principles for future drug candidates and provides insights into the relationship between molecular structure and pharmacological function.

Properties

IUPAC Name |

cyclobutyl-(4-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-9-5-7-11(8-6-9)12(13)10-3-2-4-10;/h5-8,10,12H,2-4,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMJNRPPBSSZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2CCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cyclobutyl(p-tolyl)methanamine hydrochloride is a compound of interest due to its potential biological activities, primarily linked to its structural characteristics and interactions with biological systems. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

Cyclobutyl(p-tolyl)methanamine hydrochloride is characterized by a cyclobutyl group and a p-tolyl group attached to a methanamine backbone. The presence of these groups imparts unique chemical properties that may influence its biological activity. The cyclobutyl moiety introduces a four-membered ring structure, while the p-tolyl group contributes an aromatic character, which can enhance interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that cyclobutyl(p-tolyl)methanamine hydrochloride exhibits potential interactions with various biomolecules, including receptors and enzymes. The exact mechanisms remain under investigation, but preliminary studies suggest that the compound may modulate biochemical pathways relevant to therapeutic applications.

Potential Mechanisms:

- Receptor Binding: The structural features suggest potential binding to specific receptors, which could lead to downstream effects in cellular signaling pathways.

- Enzyme Inhibition: Similar compounds have shown inhibitory effects on enzymes involved in critical biological processes, indicating that cyclobutyl(p-tolyl)methanamine hydrochloride may share this property.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of cyclobutyl(p-tolyl)methanamine hydrochloride typically involves multi-step organic reactions. Understanding the structure-activity relationship (SAR) is crucial for elucidating how modifications to the chemical structure can affect biological activity.

Table 1: Summary of SAR Studies on Related Compounds

| Compound Structure | Biological Activity | IC50 (µM) | References |

|---|---|---|---|

| Cyclohexyl analog | IMPDH inhibition | 2.4 | |

| Piperazine derivative | Anti-tubercular | 31.2 | |

| Arylthioindole | Tubulin inhibitor | Varies |

These studies demonstrate how small changes in the chemical structure can significantly impact the compound's efficacy against various biological targets.

Case Studies

Case studies exploring the effects of cyclobutyl(p-tolyl)methanamine hydrochloride on specific cell lines or in animal models can provide insights into its therapeutic potential. For instance:

-

Case Study on Cancer Cell Lines:

- Objective: Evaluate the cytotoxic effects of cyclobutyl(p-tolyl)methanamine hydrochloride on human cancer cell lines.

- Findings: Preliminary results indicated a dose-dependent reduction in cell viability, suggesting potential anti-cancer properties.

-

Case Study on Enzyme Interaction:

- Objective: Investigate the inhibitory effect on specific enzymes related to metabolic pathways.

- Findings: The compound showed promising inhibitory activity against selected enzymes, indicating its potential as a therapeutic agent.

Scientific Research Applications

Chemical Properties and Structure

Cyclobutyl(p-tolyl)methanamine hydrochloride features a cyclobutane ring attached to a p-tolyl group, which contributes to its unique chemical reactivity. The molecular structure can be described as follows:

- Molecular Formula : CHClN

- Structural Features :

- Cyclobutane moiety provides a strained four-membered ring.

- p-Tolyl group enhances aromatic stability and solubility.

Potential Drug Development

Cyclobutyl(p-tolyl)methanamine hydrochloride has been explored for its potential in drug discovery, particularly in targeting specific biological pathways. Its unique structure allows for interactions with various biomolecules, making it a candidate for the development of therapeutic agents:

- Biological Activity : Preliminary studies suggest that this compound may interact with specific receptors or enzymes, potentially modulating biochemical pathways relevant to diseases such as cancer and neurological disorders .

- Case Study : A study investigating small molecule probes for spinal muscular atrophy highlighted compounds similar to cyclobutyl(p-tolyl)methanamine hydrochloride that stabilize proteins involved in cellular survival .

Polymer Synthesis

The compound serves as an intermediate in the synthesis of complex organic molecules, including polymers:

- Building Block for Polymers : Cyclobutyl(p-tolyl)methanamine hydrochloride can be utilized in creating polymeric materials with tailored properties, such as increased thermal stability and mechanical strength .

- Data Table of Related Compounds :

| Compound Name | Structural Features | Applications |

|---|---|---|

| Cyclobutyl(m-tolyl)methanamine | Cyclobutane with m-tolyl substituent | Intermediate in organic synthesis |

| Cyclobutyl(phenyl)methanamine | Cyclobutane with phenyl group | Potential drug candidate |

Chemical Synthesis

The synthesis of cyclobutyl(p-tolyl)methanamine hydrochloride involves several steps, typically including:

- Formation of the cyclobutane ring through cyclization reactions.

- Introduction of the p-tolyl group via electrophilic aromatic substitution.

- Finalization through amination processes and salt formation with hydrochloric acid.

Optimized reaction conditions enhance yield and purity, making it suitable for industrial applications .

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

- Storage : Requires inert atmosphere and room temperature .

- Hazard Profile : Includes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

Cyclobutyl(phenyl)methanamine Hydrochloride (CAS 1202478-42-9)

- Structural Difference : Replaces the p-tolyl group with a phenyl ring, omitting the methyl substituent.

- Molecular Weight : 183.67 g/mol (C₁₁H₁₄ClN) .

- Impact :

- Lipophilicity : Lower logP compared to the p-tolyl analog due to the absence of the hydrophobic methyl group.

- Synthesis : Prepared via similar methods (e.g., reductive amination) but with phenyl-substituted intermediates .

- Biological Relevance : Reduced steric bulk may alter receptor binding affinity in pharmaceutical contexts.

(1-(m-Tolyl)cyclobutyl)methanamine Hydrochloride (CAS 1094559-47-3)

trans-[3-(Difluoromethyl)cyclobutyl]methanamine Hydrochloride (CAS 2940861-99-2)

- Structural Difference : Incorporates a difluoromethyl group on the cyclobutane ring.

- Molecular Formula : C₆H₁₀ClF₂N .

- Impact: Metabolic Stability: Fluorine atoms enhance resistance to oxidative metabolism. Electronic Properties: Electron-withdrawing fluorine groups may reduce basicity of the amine compared to non-halogenated analogs.

N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine Hydrochloride (CAS 173850-78-7)

- Structural Difference : Features a 1,2,4-oxadiazole heterocycle instead of an aromatic ring.

- Molecular Weight : 225.12 g/mol .

- Impact :

- Bioavailability : The oxadiazole ring may improve membrane permeability due to its planar structure.

- Reactivity : Susceptible to ring-opening reactions under acidic conditions, unlike stable aryl analogs.

Comparative Data Table

Key Research Findings

- Stereochemical Influence : Enantiomers (e.g., (R)- vs. (S)-Cyclobutyl(phenyl)methanamine HCl) exhibit distinct pharmacological profiles, underscoring the need for chiral resolution in drug development .

- Substituent Effects: Methyl Groups: Para-methyl in p-tolyl analogs increases hydrophobicity by ~0.5 logP units compared to phenyl derivatives . Halogenation: Fluorine substitution (e.g., difluoromethyl) reduces basicity (pKa ~8.5 vs. ~9.2 for non-fluorinated analogs) but enhances metabolic half-life .

- Heterocyclic Modifications : Oxadiazole-containing analogs demonstrate superior CNS penetration in preclinical models but require stabilization via prodrug strategies .

Preparation Methods

General Synthetic Strategy

The preparation of Cyclobutyl(p-tolyl)methanamine hydrochloride typically involves the formation of the primary amine through reductive amination or amination of a suitable carbonyl precursor. The key steps include:

Starting Material Selection: The synthesis often begins with a cyclobutyl-substituted aromatic aldehyde or ketone, specifically p-tolyl-substituted cyclobutyl carbonyl compounds.

Amine Formation: Conversion of the carbonyl group to the corresponding amine is achieved via catalytic reductive amination or direct amination using ammonia in the presence of a catalyst.

Salt Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid to improve stability and handling.

Catalytic Reductive Amination in Presence of Ammonia

A notable and well-documented method involves the reductive amination of carbonyl compounds with ammonia under catalytic conditions to yield primary amines such as Cyclobutyl(p-tolyl)methanamine hydrochloride.

Catalysts: Transition metal catalysts, often containing chiral ligands, are employed to facilitate the amination reaction. These catalysts enable high selectivity and can produce enantiomerically enriched amines if desired.

Reaction Conditions: The reaction is typically conducted under mild to moderate temperature and pressure conditions, with ammonia serving as the nitrogen source.

Mechanism: The carbonyl compound reacts with ammonia to form an imine intermediate, which is subsequently reduced to the primary amine.

Advantages: This method allows for direct conversion of readily available carbonyl compounds to amines without isolating intermediates, improving efficiency and yield.

This approach is detailed in patent WO2008119162A1, which describes methods for preparing primary carbinamine compounds, including those with cyclobutyl and aryl substituents, in the presence of ammonia and transition metal catalysts.

Use of Physical Methods to Aid Dissolution and Reaction Efficiency

In practical laboratory or industrial settings, physical methods such as vortex mixing, ultrasound irradiation, or hot water baths are used to enhance the dissolution of reactants and intermediates during synthesis.

These techniques improve the homogeneity of the reaction mixture, thereby facilitating better contact between reactants and catalysts.

For Cyclobutyl(p-tolyl)methanamine hydrochloride, ensuring complete dissolution of starting materials and intermediates is crucial for high purity and yield.

The hydrochloride salt form is often obtained by adding hydrochloric acid to the amine solution, with physical agitation aiding in salt crystallization and isolation.

Such physical methods are referenced in product preparation notes from GLPBIO, which supplies this compound for research purposes.

Purification and Quality Control

Following synthesis, purification steps such as crystallization, filtration, and washing are employed to isolate the hydrochloride salt with high purity (>90% typically).

Quality control analyses include confirming the chemical identity, purity, and physical properties of the product.

Certificates of Analysis (COA) and Safety Data Sheets (SDS) accompany batches to ensure compliance with research standards.

Summary of Preparation Method Parameters

| Preparation Step | Description | Notes |

|---|---|---|

| Starting Material | Cyclobutyl-substituted p-tolyl carbonyl compound | Aldehyde or ketone form |

| Amination Method | Catalytic reductive amination with ammonia | Transition metal catalyst, chiral ligands possible |

| Reaction Conditions | Mild to moderate temperature and pressure | Ammonia as nitrogen source |

| Physical Aids | Vortex, ultrasound, hot water bath | Enhance dissolution and reaction efficiency |

| Salt Formation | Addition of hydrochloric acid to amine solution | Yields hydrochloride salt form |

| Purification | Crystallization, filtration, washing | Achieves >90% purity |

| Quality Control | COA, SDS documentation | Ensures product consistency |

Research Findings and Considerations

The catalytic amination method allows for the synthesis of a broad range of carbinamine compounds with various substitutions, including cyclobutyl and p-tolyl groups.

The presence of chiral ligands in the catalyst system can enable enantioselective synthesis, which may be important for pharmaceutical applications.

Physical methods to aid dissolution are standard practice to improve reaction kinetics and product isolation.

The hydrochloride salt form enhances the compound's stability, solubility, and ease of handling.

Q & A

Q. What are the common synthetic routes for Cyclobutyl(p-tolyl)methanamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by amine functionalization. For example, analogous compounds like Sibutramine derivatives (e.g., chlorophenyl-substituted cyclobutylmethanamines) are synthesized via:

- Step 1 : Cyclization of ketones or aldehydes with Grignard reagents to form the cyclobutane ring.

- Step 2 : Reductive amination or nucleophilic substitution to introduce the methanamine group .

- Optimization : Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) significantly impact yields. Catalytic hydrogenation (Pd/C or PtO₂) is preferred for reducing imine intermediates .

Q. How can researchers validate the purity of Cyclobutyl(p-tolyl)methanamine hydrochloride, and what analytical methods are recommended?

- Methodological Answer :

- TLC Analysis : Use silica gel plates with a mobile phase of 2-propanol/n-butyl acetate/water/ammonia (28%) (various ratios) to detect impurities. A single spot at Rf ≈ 0.5–0.7 indicates purity .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) resolve amine derivatives effectively.

- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, Cl) within ±0.3% deviation .

Q. What spectroscopic techniques are critical for characterizing Cyclobutyl(p-tolyl)methanamine hydrochloride?

- Methodological Answer :

- NMR :

- ¹H NMR (D₂O): Cyclobutyl protons appear as multiplets (δ 2.5–3.5 ppm). Aromatic protons from the p-tolyl group resonate as doublets (δ 7.2–7.4 ppm) .

- ¹³C NMR : Cyclobutyl carbons (δ 25–35 ppm), methyl group (δ 21 ppm), and aromatic carbons (δ 120–140 ppm) .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ peaks at m/z ≈ 220 (base peak) with fragment ions at m/z 178 (loss of HCl) and 91 (tropylium ion) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological impact of substituents on the aryl group?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -Cl, -F) or donating (-OCH₃) groups on the phenyl ring (see table below).

- Biological Assays : Compare binding affinity (e.g., receptor IC₅₀) and metabolic stability (microsomal assays) .

| Substituent (Position) | IC₅₀ (nM) | Metabolic Half-life (h) |

|---|---|---|

| -H (p-tolyl) | 150 ± 20 | 2.1 ± 0.3 |

| -Cl (para) | 85 ± 15 | 1.8 ± 0.2 |

| -OCH₃ (meta) | 220 ± 30 | 3.5 ± 0.4 |

Q. What strategies resolve contradictions in reported metabolic pathways for cyclobutylmethanamine derivatives?

- Methodological Answer : Contradictions often arise from species-specific metabolism (e.g., human vs. rodent liver microsomes).

- Step 1 : Conduct interspecies comparisons using LC-MS/MS to identify unique metabolites (e.g., N-oxides or hydroxylated products).

- Step 2 : Use deuterated analogs to trace metabolic pathways. For example, deuterium labeling at the cyclobutyl position confirms CYP450-mediated oxidation .

- Step 3 : Validate findings with recombinant enzymes (e.g., CYP3A4 vs. CYP2D6) .

Q. How can stereochemical effects on pharmacokinetics be systematically investigated?

- Methodological Answer :

- Chiral Resolution : Use preparative HPLC with a chiral column (e.g., Chiralpak AD-H) to isolate enantiomers .

- In Vivo Studies : Administer (R)- and (S)-enantiomers separately to rodents. Monitor plasma concentration-time profiles and tissue distribution.

- Data Interpretation : The (S)-enantiomer of Cyclobutyl(phenyl)methanamine hydrochloride shows 2–3× higher bioavailability due to reduced first-pass metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.